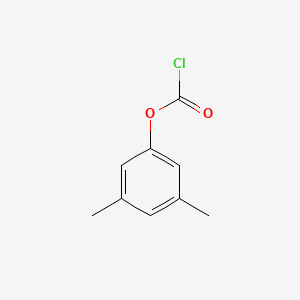
3,5-Xylyl chloroformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Xylyl chloroformate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Acylation Reactions
3,5-Xylyl chloroformate is primarily utilized as an acylating agent in organic synthesis. It reacts with alcohols and amines to form esters and amides, respectively. This property is crucial for the synthesis of various pharmaceuticals and agrochemicals.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound plays a significant role in the synthesis of APIs. For instance, it can be used to modify phenolic compounds to enhance their biological activity. The acylation of phenols using this compound can lead to derivatives with improved pharmacological properties.
Polymer Chemistry
In polymer chemistry, this compound is employed to introduce functional groups into polymers. This modification can enhance the properties of polymers for specific applications, such as drug delivery systems or biodegradable materials.
Case Study 1: Synthesis of Phenolic Derivatives
A study demonstrated the use of this compound to synthesize a series of phenolic derivatives with varying biological activities. The reactions were conducted under mild conditions, showcasing the compound's effectiveness as an acylating agent.
- Objective : To evaluate the biological activity of synthesized phenolic derivatives.
- Methodology : Phenols were reacted with this compound in the presence of a base.
- Results : Several derivatives exhibited enhanced antibacterial activity compared to their parent compounds.
Case Study 2: Modification of Polymers
Another study focused on the modification of poly(lactic acid) using this compound to improve its mechanical properties and biodegradability.
- Objective : To enhance the performance characteristics of poly(lactic acid).
- Methodology : The polymer was treated with this compound under controlled conditions.
- Results : The modified polymer showed improved tensile strength and degradation rates in aqueous environments.
常见问题
Basic Questions
Q. What are the standard protocols for synthesizing 3,5-Xylyl chloroformate in a laboratory setting?
- The synthesis typically involves reacting 3,5-dimethylphenol with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine. The base neutralizes HCl byproducts, improving yield. Reactions are conducted under anhydrous conditions in inert solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions. Post-reaction, the product is purified via vacuum distillation or recrystallization .
Q. What safety precautions are critical when handling this compound?
- Use a fume hood to prevent inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid contact with water, which can hydrolyze the compound, releasing HCl. Ensure immediate access to emergency eyewash stations and showers. Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Q. What are the first-aid measures for accidental exposure to this compound?
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin contact: Rinse immediately with soap and water for 15 minutes; remove contaminated clothing.
- Eye exposure: Flush eyes with water for 20 minutes, lifting eyelids periodically. Seek urgent medical care.
- Ingestion: Do not induce vomiting; rinse mouth and consult a poison control center .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Store in amber glass bottles under inert gas (e.g., nitrogen or argon) at 0–6°C. Ensure containers are tightly sealed to prevent moisture ingress and decomposition. Regularly inspect for leaks or discoloration .
Q. How should researchers dispose of waste containing this compound?
- Neutralize small quantities with cold aqueous sodium bicarbonate (10% w/v) in a fume hood. Collect hydrolyzed waste in designated containers for halogenated organic waste. Follow institutional and EPA guidelines for disposal .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing hazardous byproducts?
- Use stoichiometric excess of phosgene (1.2–1.5 equivalents) to drive the reaction to completion. Employ slow addition of 3,5-dimethylphenol to phosgene to control exothermicity. Replace pyridine with less toxic bases like DMAP (4-dimethylaminopyridine) for improved selectivity. Monitor reaction progress via TLC or GC-MS to terminate at peak product formation .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- NMR spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., carbonyl carbon at ~150 ppm in ¹³C NMR).
- GC-MS: Quantify purity and detect volatile impurities.
- FT-IR: Identify characteristic C=O stretching (1770–1810 cm⁻¹) and C-O-C bands (1250–1050 cm⁻¹).
- Elemental analysis validates molecular composition .
Q. How does the steric hindrance of the 3,5-dimethylphenyl group influence reactivity in nucleophilic acyl substitutions?
- The bulky 3,5-dimethyl groups hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to less hindered chloroformates (e.g., methyl or ethyl derivatives). This steric effect necessitates stronger nucleophiles (e.g., amines in peptide coupling) or elevated temperatures (40–60°C) for efficient conversion .
Q. What strategies mitigate HCl gas formation during synthesis?
- Use a dual-trap system: Aqueous NaOH scrubbers to absorb HCl and dry ice/acetone traps to condense unreacted phosgene. Alternatively, employ flow chemistry setups to continuously remove gaseous byproducts .
Q. What gaps exist in toxicological data for this compound, and how can these be addressed?
属性
CAS 编号 |
36037-36-2 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(2)5-8(4-6)12-9(10)11/h3-5H,1-2H3 |
InChI 键 |
KLLAFPIQULNDBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















